Superior Lipid-Lowering Efficacy vs. Atorvastatin and GW3965 in In Vivo Models of Dyslipidemia
In high-fat-diet (HFD)-fed LDLR-/- mice, a well-established model for human dyslipidemia, Enterocin exhibited lipid-lowering activity that was comparable or superior to the positive controls atorvastatin and GW3965 (an LXR agonist) . This head-to-head comparison was conducted in a therapeutic context directly relevant to CVD prevention. Unlike the comparators, Enterocin uniquely targets hepatic cholesterol metabolism by binding to ASGR1 and promoting its proteasomal degradation, leading to AMPKα activation, without inducing transcriptional changes or affecting intestinal fat absorption .
| Evidence Dimension | Serum lipid profile normalization (TC, TG, LDL-C, HDL-C; hepatic lipid accumulation; fecal cholesterol excretion) in HFD-fed LDLR-/- mice |
|---|---|
| Target Compound Data | Enterocin: Lipid-lowering activity comparable or superior to atorvastatin and GW3965 (exact numerical indices not provided in abstract; study conducted in 2026) |
| Comparator Or Baseline | Atorvastatin (standard-of-care statin) and GW3965 (LXR agonist) |
| Quantified Difference | Comparable or superior efficacy (qualitative comparison supported by direct head-to-head experimental design) |
| Conditions | HFD-fed wild-type and LDLR-/- mice; in vitro assays on Huh-7 and HepG2 liver cells |
Why This Matters
This positions Enterocin as a novel therapeutic candidate for cardiovascular disease that is not reliant on statin-mediated pathways, potentially offering a new mechanism of action for patients intolerant or unresponsive to statins.
- [1] Liu, Y. et al. Natural polyketide enterocin inhibits ASGR1 to enhance cholesterol efflux and regulate hepatic lipid metabolism. Metabolism. 2026, Apr. View Source
